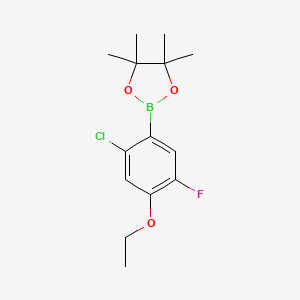
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleosides. This compound is characterized by its unique structure, which includes a purine base (adenine) attached to a modified ribose sugar. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol typically involves the following steps:
Formation of the Purine Base: The purine base, adenine, is synthesized through a series of reactions starting from simpler organic molecules.
Attachment to Ribose Sugar: The adenine is then attached to a ribose sugar through a glycosidic bond. This step often requires the use of protecting groups to ensure the correct attachment.
Modification of the Ribose Sugar: The ribose sugar is chemically modified to introduce the hydroxymethyl and methoxy groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the production of the compound with high yield and purity.
化学反応の分析
Types of Reactions
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the purine base or the sugar moiety.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine or sugar derivatives.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid metabolism and as a precursor for nucleotide synthesis.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of (2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases.
Pathways Involved: It can be incorporated into nucleic acids, affecting DNA and RNA synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but lacking the hydroxymethyl and methoxy modifications.
2’-Deoxyadenosine: Similar to adenosine but with a deoxyribose sugar instead of ribose.
Vidarabine: An antiviral drug with a similar purine base but different sugar modifications.
Uniqueness
(2R,3R,4R,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxytetrahydrofuran-3-ol is unique due to its specific modifications on the ribose sugar, which can confer distinct biological activities and chemical reactivity compared to other nucleosides.
特性
分子式 |
C11H15N5O4 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)/t5-,7-,8+,11-/m1/s1 |
InChIキー |
RYAFZRROCNNRFK-ICQCTTRCSA-N |
異性体SMILES |
CO[C@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
正規SMILES |
COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


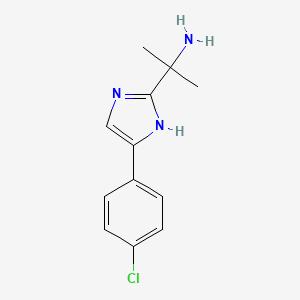
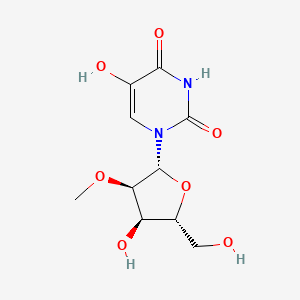

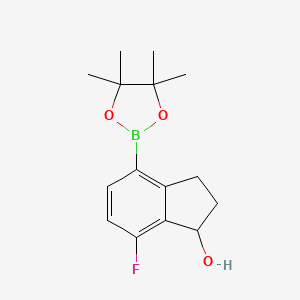
![(6-Chloro-1-ethyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14032333.png)

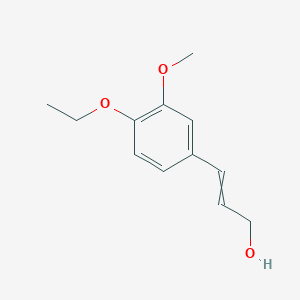
![3-Benzoylbicyclo[3.2.1]octan-8-one](/img/structure/B14032350.png)
![4-(6-Methyl-1,3,6,2-dioxazaborocan-2-yl)benzyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B14032354.png)
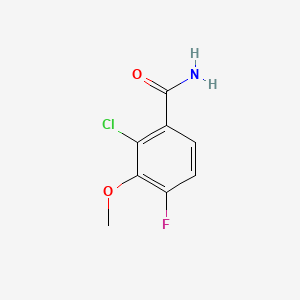
![Methyl 3-(phenethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14032373.png)
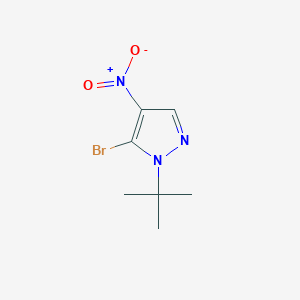
![2-[2-(Benzyloxy)-4-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032382.png)
